[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
Overview
Description
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a brominated benzyl group attached to the imidazole ring, which is further substituted with a methanol group. The presence of the bromine atom and the methanol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Scientific Research Applications
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol has several scientific research applications, including:
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, “[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol” and its derivatives could potentially be explored for these activities in future research.
Preparation Methods
The synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields an aldehyde or carboxylic acid, while reduction of the bromine atom yields the corresponding hydrogen-substituted derivative .
Mechanism of Action
The mechanism of action of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol involves its interaction with specific molecular targets and pathways. The brominated benzyl group and the imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The methanol group may also play a role in the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol include other brominated imidazole derivatives and imidazole-based compounds with different substituents. For example:
[3-(4-Chloro-benzyl)-3H-imidazol-4-YL]-methanol: This compound has a chlorine atom instead of a bromine atom, which may affect its chemical reactivity and biological activity.
[3-(4-Methyl-benzyl)-3H-imidazol-4-YL]-methanol: This compound has a methyl group instead of a bromine atom, which may result in different chemical and physical properties.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents .
Properties
IUPAC Name |
[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,8,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBQCMBTWCNPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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